3-(2-Oxopropyl)benzene-1-sulfonyl chloride
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Overview
Description
3-(2-Oxopropyl)benzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C9H9ClO3S. It is a derivative of benzenesulfonyl chloride, featuring a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 2-oxopropyl group. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorus Pentachloride Method: One common method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride (PCl5).
Phosphorus Oxychloride Method: Another method uses phosphorus oxychloride (POCl3) to react with sodium benzenesulfonate.
Chlorosulfonic Acid Method: Benzenesulfonyl chloride can also be synthesized by reacting benzene with chlorosulfonic acid (HSO3Cl) under controlled temperature conditions (20-25°C).
Industrial Production Methods
Industrial production of 3-(2-Oxopropyl)benzene-1-sulfonyl chloride typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of reagents and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters when reacted with amines and alcohols, respectively.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Typical nucleophiles include amines (NH3, RNH2) and alcohols (ROH).
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
3-(2-Oxopropyl)benzene-1-sulfonyl chloride is used in various fields of scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Oxopropyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamides and sulfonate esters, where the compound acts as a sulfonylating agent .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler analog without the 2-oxopropyl group.
Toluene-4-sulfonyl Chloride: Similar structure but with a methyl group instead of the 2-oxopropyl group.
Glysobuzole: A sulfonamide derivative used as an antidiabetic drug.
Uniqueness
3-(2-Oxopropyl)benzene-1-sulfonyl chloride is unique due to the presence of the 2-oxopropyl group, which imparts distinct reactivity and properties compared to its simpler analogs. This makes it a valuable intermediate in organic synthesis and various applications in scientific research and industry .
Properties
CAS No. |
89313-30-4 |
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Molecular Formula |
C9H9ClO3S |
Molecular Weight |
232.68 g/mol |
IUPAC Name |
3-(2-oxopropyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO3S/c1-7(11)5-8-3-2-4-9(6-8)14(10,12)13/h2-4,6H,5H2,1H3 |
InChI Key |
HHLXCHJFAMWNSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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